(R,R)-THC - 221368-54-3

(R,R)-THC

Catalog Number: EVT-437697
CAS Number: 221368-54-3
Molecular Formula: C22H24O2
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R,R)-5,11-diethyl-5,6,11,12-tetrahydro-2,8-chrysenediol is a carbotetracyclic compound that is 5,6,11,12-tetrahydrochrysene substituted by hydroxy groups at positions 2 and 8 and by ethyl groups at positions 5 and 11 (the 5R,11R-stereoisomer). It is an agonist of ER-alpha and antagonist of ER-beta receptors. It has a role as an estrogen receptor antagonist, an estrogen receptor agonist, a geroprotector and a neuroprotective agent. It is a carbotetracyclic compound and a polyphenol.
Source and Classification

(R,R)-Tetrahydrocannabinol is classified as a non-steroidal selective estrogen receptor ligand. It acts as an agonist at the estrogen receptor alpha (ERα) and an antagonist at the estrogen receptor beta (ERβ) . This classification places (R,R)-THC within the broader category of cannabinoids, which are compounds that interact with the endocannabinoid system in the body.

Synthesis Analysis

The synthesis of (R,R)-THC can be achieved through several methods, often involving complex organic chemistry techniques. One notable approach includes the use of specific precursors that undergo various chemical transformations to yield the desired compound. For example, a concise methodology reported in literature involves using commercially available starting materials and optimizing reaction conditions to improve yields .

Key parameters in the synthesis include:

  • Reagents: Specific reagents such as boron trifluoride may be used to facilitate reactions.
  • Conditions: Temperature, solvent choice, and reaction time are critical for maximizing yield and purity.
  • Purification: Techniques such as preparative high-performance liquid chromatography are often employed to isolate (R,R)-THC with high purity.
Molecular Structure Analysis

The molecular structure of (R,R)-THC features a tricyclic core typical of cannabinoids, with specific stereochemistry that influences its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula: C₂₁H₃₀O₂
  • Molecular Weight: Approximately 314.46 g/mol

The stereochemistry denoted by (R,R) indicates that both chiral centers in the molecule are in the R configuration, which is crucial for its interaction with estrogen receptors . The spatial arrangement affects how well the compound fits into receptor binding sites, influencing its agonistic and antagonistic properties.

Chemical Reactions Analysis

(R,R)-THC can participate in various chemical reactions typical of organic compounds. These include:

  • Nucleophilic substitutions: Where nucleophiles replace leaving groups on the THC structure.
  • Reductions and oxidations: Modifying functional groups within the molecule to alter its pharmacological profile.
  • Rearrangements: Structural changes that can lead to different isomers with varying biological activities.

Understanding these reactions is essential for developing analogs with improved efficacy or reduced side effects .

Mechanism of Action

The mechanism of action for (R,R)-THC primarily involves its interaction with estrogen receptors. As an agonist at ERα, it promotes signaling pathways associated with cell proliferation and survival. Conversely, its antagonistic action at ERβ may inhibit certain pathways, suggesting a nuanced role in modulating estrogenic effects .

Research indicates that this dual action could have implications in treating conditions influenced by estrogen signaling, such as certain cancers or hormonal disorders.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R,R)-THC contribute to its functionality:

  • Appearance: Generally presented as a colorless oil.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stability can vary based on storage conditions; degradation may occur over time if not stored properly.

These properties are essential for formulating pharmaceutical preparations and ensuring effective delivery .

Applications

(R,R)-Tetrahydrocannabinol has several scientific applications:

  • Pharmacological Research: Investigated for potential therapeutic uses in hormone-related disorders due to its selective receptor activity.
  • Cannabinoid Studies: Contributes to understanding structure-activity relationships among cannabinoids, aiding in drug development.
  • Cancer Research: Explored for its potential role in modulating estrogen signaling pathways relevant to breast cancer treatment.
Molecular Mechanisms of (R,R)-THC in Estrogen Receptor Modulation

Structural Basis of ERα Agonism and ERβ Antagonism

Ligand-Receptor Binding Dynamics and Stereochemical Specificity

(R,R)-Tetrahydrochrysene ((R,R)-THC) exhibits stereoselective binding to estrogen receptors (ERs) due to its unique chiral conformation. The compound functions as an ERα agonist (Ki = 9.0 nM) and ERβ antagonist (Ki = 3.6 nM) [2]. This differential activity stems from distinct interactions within the ligand-binding domains (LBDs) of ER subtypes. Molecular docking studies reveal that the (R,R) enantiomer adopts a conformation in ERα that stabilizes helix 12 in the "agonist position," facilitating coactivator recruitment. In contrast, its binding to ERβ induces displacement of helix 12, creating a steric clash that prevents transcriptional activation [7] [10].

The phenolic hydroxyl groups of (R,R)-THC form critical hydrogen bonds with ERα residues Glu353 and Arg394, while its chrysene backbone engages in hydrophobic interactions with Leu387 and Phe404. In ERβ, the methyl group of Met336 (substituting Leu384 in ERα) creates a narrower binding pocket that destabilizes the (R,R)-THC-bound active conformation [7]. This residue-specific divergence explains the 2.5-fold higher relative binding affinity for ERβ versus ERα despite the antagonistic outcome [2].

Table 1: Binding Parameters of (R,R)-THC at Estrogen Receptors

ParameterERαERβ
Ki (nM)9.03.6
Relative Binding Affinity3.625
Functional ActivityAgonistAntagonist

Source: [2] [10]

Comparative Analysis of (R,R)-THC vs. (S,S)-THC Enantiomeric Activity

The stereochemical orientation of THC enantiomers dictates their estrogenic activity. (S,S)-THC exhibits inverted pharmacological properties compared to the (R,R) enantiomer, functioning as an ERα antagonist and ERβ partial agonist. This enantioselectivity arises from differential positioning within the chiral LBD environment:

  • Helix 12 Stabilization: (R,R)-THC binding to ERα induces optimal positioning of the AF-2 domain (activation function 2) through van der Waals interactions with Leu540, whereas (S,S)-THC displaces this helix via steric hindrance from its inverted methyl group [7].
  • Dimerization Efficiency: Bioluminescence resonance energy transfer (BRET) assays confirm that (R,R)-THC promotes ERα homodimerization (EC₅₀ = 8.6 nM), while (S,S)-THC favors ERβ homodimers and ERα/ERβ heterodimers [10].
  • Transcriptional Output: Reporter gene assays demonstrate 50-fold higher ERα transactivation by (R,R)-THC versus (S,S)-THC at 100 nM concentrations, with inverse efficacy at ERβ [10].

Transcriptional Regulation via ER-Dependent Pathways

Coactivator Recruitment and Coregulator Interactions

(R,R)-THC modulates ER-dependent transcription through selective recruitment of coregulatory complexes. Chromatin immunoprecipitation (ChIP) assays reveal:

  • ERα Pathways: (R,R)-THC induces binding of SRC-3 (steroid receptor coactivator-3) and p300/CBP to ERα target gene promoters. This recruitment triggers histone H3K27 acetylation, opening chromatin at regulatory regions [4].
  • ERβ Pathways: As an antagonist, (R,R)-THC promotes ERβ interaction with nuclear receptor corepressors NCoR and SMRT, recruiting histone deacetylases (HDACs) that condense chromatin structure [9] [10].
  • Subtype-Specific Complexes: Proteomic analysis identifies GPS2 (G-protein pathway suppressor 2) as a unique (R,R)-THC-dependent corepressor for ERβ, while ERα recruits MED1/DRIP205 complexes only when activated by this enantiomer [4].

Impact on Estrogen Response Element (ERE)-Mediated Gene Expression

Genome-wide mapping of (R,R)-THC activity reveals distinct transcriptional programs:

  • ERE Binding Specificity: ChIP-sequencing in MCF-7 cells shows (R,R)-THC directs ERα to 3,252 genomic sites (vs. 4,405 for estradiol), with enrichment at classical EREs (92% of peaks contain consensus GGTCAnnnTGACC). ERβ is displaced to non-canonical sites containing AP-1/Sp1 motifs when co-expressed with ERα [4].
  • Gene Regulation Patterns: Microarray analysis identifies 824 genes uniquely regulated by (R,R)-THC-activated ERα, including MYC (upregulated 4.2-fold) and TP53 (downregulated 3.1-fold). Simultaneously, ERβ antagonism represses 360 genes involved in apoptosis (BAX, FAS) [1] [4].
  • Chromatin Remodeling: ATAC-seq demonstrates (R,R)-THC increases chromatin accessibility at ERα-regulated metabolic genes (ESR1, PPARγ), while reducing accessibility at ERβ-targeted developmental loci (FOXA1, GATA3) [4].

Table 2: Transcriptional Regulation by (R,R)-THC in Breast Cancer Cells

Regulatory ElementERα-Mediated ChangesERβ-Mediated Changes
ERE Occupancy+3252 binding sites-42% vs. E2 treatment
MYC Expression↑ 4.2-foldNo change
BAX ExpressionNo change↓ 3.8-fold
Chromatin Accessibility↑ at metabolic genes↓ at developmental genes

Source: [1] [4]

Properties

CAS Number

221368-54-3

Product Name

(R,R)-THC

IUPAC Name

(5R,11R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol

Molecular Formula

C22H24O2

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C22H24O2/c1-3-13-9-15-11-17(23)6-8-20(15)22-14(4-2)10-16-12-18(24)5-7-19(16)21(13)22/h5-8,11-14,23-24H,3-4,9-10H2,1-2H3/t13-,14-/m1/s1

InChI Key

MASYAWHPJCQLSW-ZIAGYGMSSA-N

SMILES

CCC1CC2=C(C=CC(=C2)O)C3=C1C4=C(CC3CC)C=C(C=C4)O

Canonical SMILES

CCC1CC2=C(C=CC(=C2)O)C3=C1C4=C(CC3CC)C=C(C=C4)O

Isomeric SMILES

CC[C@@H]1CC2=C(C=CC(=C2)O)C3=C1C4=C(C[C@H]3CC)C=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.